

SB-3CT discovery and development background

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Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

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Chemical Profile and Discovery Background

SB-3CT, chemically known as 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane, is a small molecule with a molecular weight of 306.40 g/mol (CAS Number 292605-14-2) [1] [2].

The inhibitor was **invented by Brown et al. in 2000** [3]. Its mechanism is notable as **SB-3CT** is a **mechanism-based inhibitor** (or "k_{cat} inhibitor"). It involves a rate-limiting, gelatinase-catalyzed opening of the thiirane ring, generating a thiolate that binds tightly and selectively to the active site of the enzyme [3] [4].

Inhibition Specificity and Potency

SB-3CT is highly selective for MMP-2 and MMP-9 over other MMPs. The table below summarizes its inhibition constants:

Target	K _i Value	Specificity Notes
MMP-2 (Gelatinase A)	13.9 nM [3] [2]	Highly selective; K _i values for other tested MMPs are in the micromolar range [3].
MMP-9 (Gelatinase B)	600 nM [3] (also reported as 400 nM [4])	

Detailed Experimental Protocols

In Vitro T Cell-Mediated Tumor Killing Assay

This protocol evaluates how **SB-3CT** influences the immune system's ability to kill cancer cells [5].

- **Cell Co-culture:** Cancer cells are allowed to adhere to a plate overnight. Activated human T cells are then added at a ratio of **3 T cells to 1 cancer cell**.
- **Treatment:** The co-culture is treated with **SB-3CT (25 μ M)** or a vehicle control for 48 hours.
- **Activation & Measurement:** The assay is performed in the presence of **anti-CD3 antibody (100 ng/mL)** and **IL-2 (1000 U/mL)**. Tumor cell killing is assessed after the incubation period.

In Vivo Administration for Neurological Disease Models

SB-3CT is effective in treating brain injuries due to its ability to cross the blood-brain barrier [4]. A common dosing regimen in rat models of Traumatic Brain Injury is:

- **Dosage:** **50 mg/kg** [6].
- **Route:** Intraperitoneal (i.p.) injection.
- **Vehicle:** 10% Dimethyl Sulfoxide (DMSO) in saline [6].
- **Dosing Schedule:** Administered at **30 minutes, 6 hours, and 12 hours** after the induced injury [6].

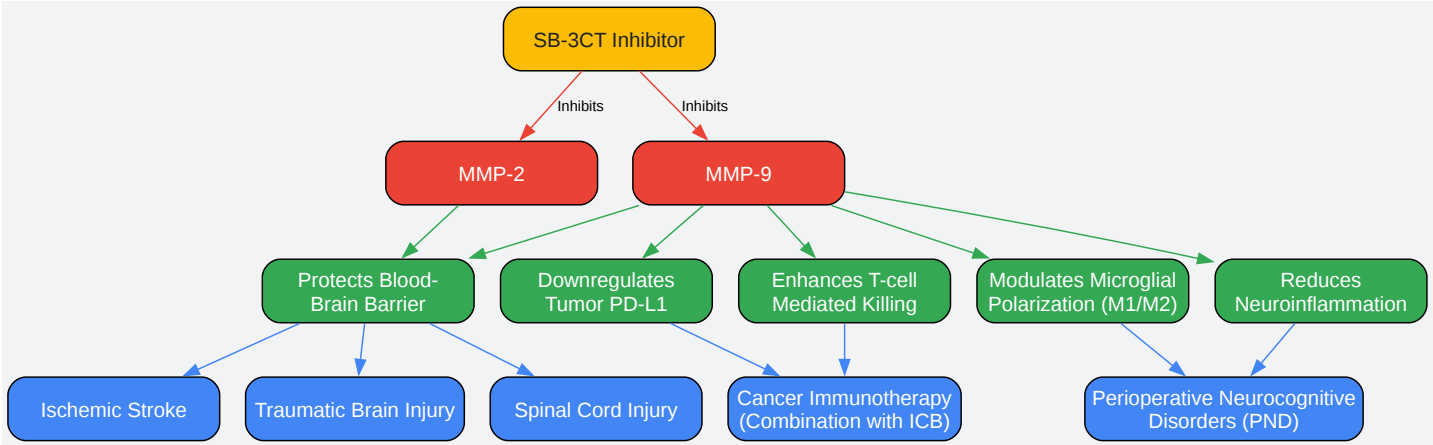
Pharmacokinetics and Brain Penetration

SB-3CT has favorable pharmacokinetic properties for targeting central nervous system conditions [4].

- **Brain Penetration:** After a single i.p. dose (25 mg/kg) in mice, **SB-3CT** rapidly appears in the brain, with a **brain-to-plasma AUC ratio of 0.68**, confirming efficient BBB crossing [4].
- **Rapid Distribution:** The distribution half-life ($t_{1/2\alpha}$) is **4.8 minutes** [4].
- **Metabolite Activity:** **SB-3CT** is metabolized to a hydroxylated compound that is also an active gelatinase inhibitor and crosses the BBB [4].

Biological Functions and Preclinical Applications

SB-3CT modulates multiple pathological processes by inhibiting MMP-2 and MMP-9. The diagram below summarizes its mechanisms and therapeutic effects.



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The following table summarizes key findings from preclinical studies investigating **SB-3CT**:

Disease Model	Key Findings	Citation
Cancer (Immunotherapy)	Reduced tumor burden; improved efficacy of anti-PD-1/CTLA-4 therapy; downregulated PD-L1 in cancer cells.	[5]
Traumatic Brain Injury	Improved motor and cognitive function; preserved hippocampal neurons; reduced neurodegeneration and caspase-3.	[6]
Perioperative Neurocognitive Disorders	Reversed surgery-induced learning/memory deficits; reduced neuroinflammation; modulated microglial polarization.	[7]

Disease Model	Key Findings	Citation
Cerebral Vasospasm (SAH)	Attenuated cerebral vasospasm after subarachnoid hemorrhage; reduced MMP-9 expression in basilar artery.	[8]
Ischemic Stroke & Spinal Cord Injury	Showed efficacy in reducing neuronal apoptosis, laminin degradation, and inflammatory cell infiltration.	[4]

Future Research and Development Context

SB-3CT represents a step toward more selective MMP inhibition. Early broad-spectrum MMP inhibitors failed in clinical trials for cancer, largely due to **lack of specificity and adverse effects** [9]. **SB-3CT's** selectivity helps avoid these issues. Current research focuses on its application in **inflammatory and neurological diseases** rather than cancer alone [9].

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